molecular formula C20H14O3 B188521 2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid CAS No. 4623-31-8

2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid

Cat. No. B188521
CAS RN: 4623-31-8
M. Wt: 302.3 g/mol
InChI Key: ZEWLGPFHBSBEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid, also known as DBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBA is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) that is commonly found in coal tar.

Scientific Research Applications

2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid has been studied extensively for its potential use in various scientific applications. One of the most significant areas of research is in the development of new materials for use in electronics. 2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid has been shown to have excellent electronic properties, making it a promising candidate for the development of new semiconductors and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, 2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in a wide range of physiological processes, including inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid has been shown to have a range of biochemical and physiological effects. In animal studies, 2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid has been shown to reduce inflammation and pain, making it a potential candidate for the development of new pain medications. Additionally, 2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid has been shown to have antioxidant properties, which may make it useful in the treatment of a range of diseases that involve oxidative stress.

Advantages and Limitations for Lab Experiments

2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid has several advantages as a research tool. It is relatively easy to synthesize, and it has been shown to have a range of interesting properties that make it useful in a variety of scientific applications. However, there are also some limitations to its use. For example, 2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid. One area of interest is in the development of new materials for use in electronics. 2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid has been shown to have excellent electronic properties, and further research in this area could lead to the development of new semiconductors and other electronic devices. Additionally, 2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid has been shown to have potential as a pain medication, and further research in this area could lead to the development of new treatments for chronic pain. Finally, 2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid has been shown to have antioxidant properties, and further research in this area could lead to the development of new treatments for diseases that involve oxidative stress.

Synthesis Methods

2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid can be synthesized through a multistep reaction process, starting with the condensation of acenaphthenequinone and benzaldehyde. The resulting product is then subjected to reduction, followed by acidification to obtain 2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid. The synthesis of 2-(1,2-Dihydroacenaphthylene-5-carbonyl)benzoic acid is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.

properties

CAS RN

4623-31-8

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

2-(1,2-dihydroacenaphthylene-5-carbonyl)benzoic acid

InChI

InChI=1S/C20H14O3/c21-19(15-5-1-2-6-17(15)20(22)23)16-11-10-13-9-8-12-4-3-7-14(16)18(12)13/h1-7,10-11H,8-9H2,(H,22,23)

InChI Key

ZEWLGPFHBSBEEG-UHFFFAOYSA-N

SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)C4=CC=CC=C4C(=O)O

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)C4=CC=CC=C4C(=O)O

Other CAS RN

4623-31-8

Origin of Product

United States

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